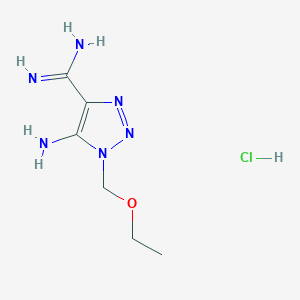
N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide is a complex organic compound that belongs to the benzothiazole family This compound is characterized by its unique structure, which includes a benzothiazole ring fused with an oxane ring and a carboxamide group
Applications De Recherche Scientifique
N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of azoles generally involves the inhibition of certain enzymes, leading to a disruption of cellular processes. For example, some azoles act as inhibitors of the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .
The pharmacokinetics of azoles can vary, but generally, they are well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine and feces .
The action of azoles can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For example, the absorption of some azoles can be affected by the pH of the stomach .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzothiazole ring, followed by the introduction of the oxane ring and the carboxamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound commonly require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound with different functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide include:
- N-(2-methyl-1,3-benzothiazol-5-yl)guanidine methanesulfonate
- N-(2-methyl-1,3-benzothiazol-5-yl)-3-methylsulfonylbenzamide
- N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenoxyacetamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features
Propriétés
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-14-21-17-13-16(7-8-18(17)25-14)22-19(23)20(9-11-24-12-10-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWLJPNEZZRYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
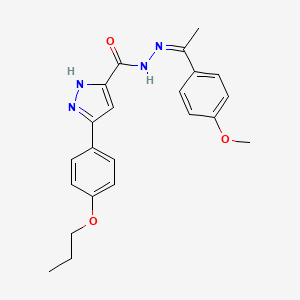
![1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2642055.png)
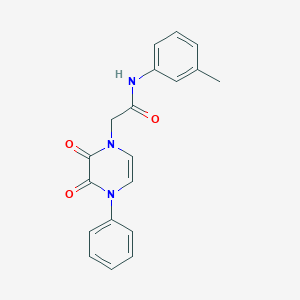
![N-(2-{[(dimethylcarbamoyl)methyl]sulfanyl}-6-methylphenyl)prop-2-enamide](/img/structure/B2642058.png)
![1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone](/img/structure/B2642059.png)
![(2Z)-2-{[(3-chlorophenyl)methyl]imino}-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2642060.png)
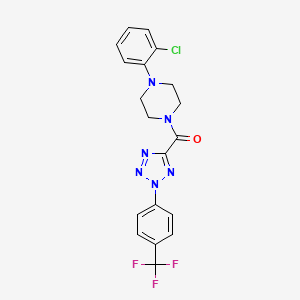
![N-[(4-Chlorophenyl)methyl]-6-ethyl-5-fluoropyrimidin-4-amine](/img/structure/B2642063.png)
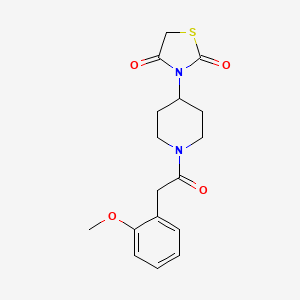
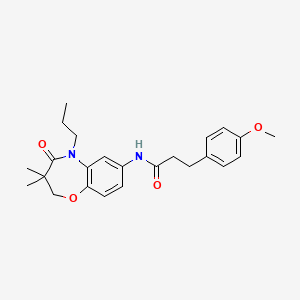
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2642068.png)
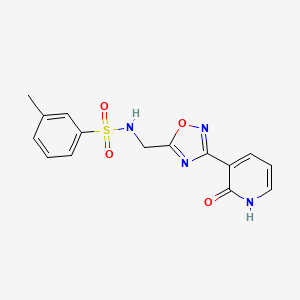
![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-propoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2642071.png)
